molecular formula C12H9ClFN3O4 B2364390 dimethyl 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 252654-10-7

dimethyl 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B2364390
CAS No.: 252654-10-7
M. Wt: 313.67
InChI Key: CDTQPIROJRNJKW-UHFFFAOYSA-N
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Description

Dimethyl 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 3-chloro-4-fluorophenyl group attached to the triazole ring, along with two ester groups at the 4 and 5 positions of the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry”. In this case, the azide precursor is 3-chloro-4-fluoroaniline, which is converted to the corresponding azide.

    Esterification: The triazole intermediate is then esterified using dimethyl carbonate in the presence of a base such as sodium hydride or potassium carbonate to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the esterification process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

    Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be utilized.

Major Products Formed

    Substitution Reactions: Products with different substituents on the phenyl ring.

    Hydrolysis: Formation of the corresponding carboxylic acids.

    Oxidation and Reduction: Various oxidized or reduced forms of the triazole ring.

Scientific Research Applications

Dimethyl 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involving triazole moieties.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: The compound can be used in studies investigating the biological activity of triazole derivatives, including antimicrobial and anticancer properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of dimethyl 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors. The triazole ring can interact with biological targets through hydrogen bonding, π-π interactions, and coordination with metal ions. The chloro and fluoro substituents can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate
  • Dimethyl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate
  • Dimethyl 1-(3-bromo-4-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Uniqueness

Dimethyl 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, binding affinity, and selectivity in various applications.

Properties

IUPAC Name

dimethyl 1-(3-chloro-4-fluorophenyl)triazole-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFN3O4/c1-20-11(18)9-10(12(19)21-2)17(16-15-9)6-3-4-8(14)7(13)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTQPIROJRNJKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=N1)C2=CC(=C(C=C2)F)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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